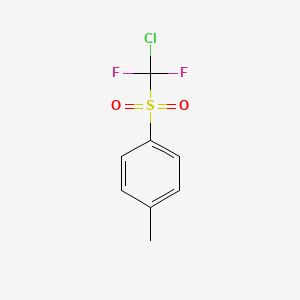

4-(Chlorodifluoromethylsulfonyl)toluene

Beschreibung

Eigenschaften

IUPAC Name |

1-[chloro(difluoro)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKOXYWIMAXBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(Chlorodifluoromethylsulfonyl)toluene typically involves the reaction of toluene with chlorodifluoromethylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

4-(Chlorodifluoromethylsulfonyl)toluene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorodifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The toluene ring can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The chlorodifluoromethylsulfonyl group can be reduced to form difluoromethylsulfonyl derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(Chlorodifluoromethylsulfonyl)toluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Chlorodifluoromethylsulfonyl)toluene involves its ability to react with nucleophiles, forming covalent bonds with target molecules. The chlorodifluoromethylsulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Sulfonyl-Substituted Toluenes

Key Observations :

- The chlorodifluoromethylsulfonyl group (–SO₂CF₂Cl) imparts stronger electron-withdrawing effects compared to –SO₂Cl (p-toluenesulfonyl chloride), enhancing electrophilic reactivity .

- Trifluoromethyl-substituted analogs (e.g., [4-(trifluoromethyl)phenyl]methanesulfonyl chloride) exhibit higher hydrophobicity (logP) due to increased fluorine content, influencing solubility in organic solvents like toluene .

Solubility and Partition Coefficients (logP)

The SAMPL9 challenge evaluated logP (toluene/water partition coefficients) for sulfonated compounds using molecular dynamics (MD) simulations.

Table 2: Solvation Free Energy Predictions for Sulfides (GAFF/RESP vs. GAFF/IPolQ-Mod + LJ-fit)

*Excluding sulfur-containing compounds.

Key Findings :

- GAFF/RESP reliably predicts solvation free energy for sulfonated compounds due to optimized Lennard-Jones (LJ) parameters for sulfur atoms .

- The chlorodifluoromethylsulfonyl group likely reduces aqueous solubility compared to non-fluorinated analogs, aligning with SAMPL9 trends where fluorinated compounds showed higher logP values (preferential partitioning into toluene) .

Implications for 4-(Chlorodifluoromethylsulfonyl)toluene :

- Polar aprotic solvents like isopropyl acetate enhance reaction efficiency for sulfonated toluenes by stabilizing intermediates and reducing halogen exchange side reactions .

- Toluene, while less efficient, remains a cost-effective solvent for large-scale syntheses of fluorinated sulfonates .

Environmental Persistence and Biodegradation

The compound’s fluorinated sulfonyl group may hinder enzymatic degradation compared to non-fluorinated analogs, necessitating specialized bioremediation strategies .

Q & A

Q. What computational tools predict the environmental fate of 4-(chlorodifluoromethylsulfonyl)toluene degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.